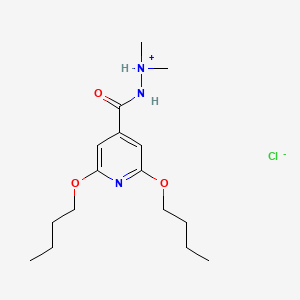
Isonicotinic acid, 2,6-dibutoxy-, 2,2-dimethylhydrazide, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isonicotinic acid, 2,6-dibutoxy-, 2,2-dimethylhydrazide, hydrochloride is a derivative of isonicotinic acid, which is an organic compound with the formula C5H4N(CO2H). This compound is a derivative of pyridine with a carboxylic acid substituent at the 4-position . It is an isomer of picolinic acid and nicotinic acid, which have the carboxyl group at the 2- and 3-position respectively .
Vorbereitungsmethoden
The preparation of isonicotinic acid derivatives often involves the reaction of isonicotinic acid with various reagents to introduce different functional groups. For example, the reaction of glyoxylic acid with ethyl β-aminocrotonate or acetyl-acetone imine can give corresponding derivatives of 1,4-dihydro-isonicotinic acid and their water-soluble salts . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Isonicotinic acid derivatives undergo various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of isonicotinic acid with hydrazine can produce hydrazide derivatives .
Wissenschaftliche Forschungsanwendungen
Isonicotinic acid derivatives have a wide range of scientific research applications. They are used in the development of new drugs, particularly for the treatment of tuberculosis. Isoniazid, a well-known derivative, is used as a frontline drug for tuberculosis treatment . Additionally, these compounds are used in agriculture as plant resistance inducers, helping to protect plants against diseases by stimulating their natural immune systems .
Wirkmechanismus
The mechanism of action of isonicotinic acid derivatives involves their interaction with specific molecular targets and pathways. For example, isoniazid, a derivative of isonicotinic acid, is a prodrug that inhibits the formation of the mycobacterial cell wall by targeting the enzyme InhA . This inhibition prevents the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, leading to the death of the bacteria.
Vergleich Mit ähnlichen Verbindungen
Isonicotinic acid derivatives can be compared with other similar compounds such as nicotinic acid and picolinic acid. While all three compounds are isomers with the same molecular formula, they differ in the position of the carboxyl group on the pyridine ring. This difference in structure leads to variations in their chemical properties and biological activities . For example, nicotinic acid is used as a dietary supplement and in the treatment of hyperlipidemia, while isonicotinic acid derivatives are primarily used in the treatment of tuberculosis .
Similar Compounds
- Nicotinic acid
- Picolinic acid
- Isoniazid
- Iproniazid
- Nialamide
- Ethionamide
- Dexamethasone isonicotinate
Eigenschaften
CAS-Nummer |
57803-57-3 |
|---|---|
Molekularformel |
C16H28ClN3O3 |
Molekulargewicht |
345.9 g/mol |
IUPAC-Name |
[(2,6-dibutoxypyridine-4-carbonyl)amino]-dimethylazanium;chloride |
InChI |
InChI=1S/C16H27N3O3.ClH/c1-5-7-9-21-14-11-13(16(20)18-19(3)4)12-15(17-14)22-10-8-6-2;/h11-12H,5-10H2,1-4H3,(H,18,20);1H |
InChI-Schlüssel |
MVXWWXUKRGWSLU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC(=CC(=N1)OCCCC)C(=O)N[NH+](C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~,N~7~-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]naphthalene-2,7-dicarboxamide--hydrogen chloride (1/1)](/img/structure/B13756306.png)
![9-Chloro-7H-benzo[de]anthracen-7-one](/img/structure/B13756317.png)
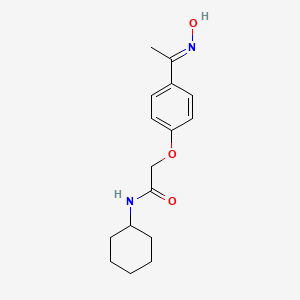
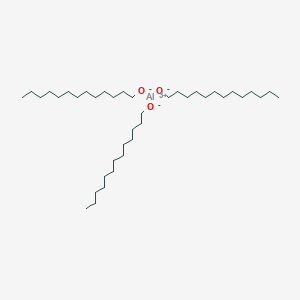


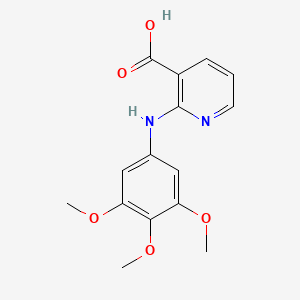
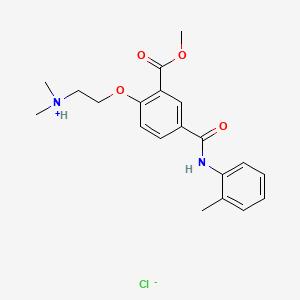


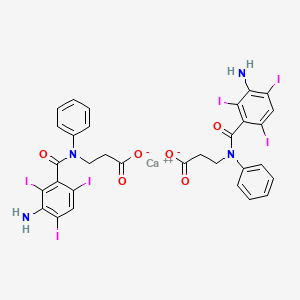

![1-(1H-Benzo[d]imidazol-1-yl)ethanol](/img/structure/B13756376.png)
